Product packaging for Dimethylaminodiphenylmethylsilane(Cat. No.:)

Dimethylaminodiphenylmethylsilane

Cat. No.: B13834461
M. Wt: 239.39 g/mol
InChI Key: UNABZXTYLUMNPZ-UHFFFAOYSA-N
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Description

Dimethylaminodiphenylmethylsilane is an organosilane reagent primarily employed as a versatile protecting group for reactive hydrogen atoms in various functional groups, including alcohols, amines, thiols, and carboxylic acids . Its utility in synthetic chemistry stems from its high introduction yield, stability under a wide range of reaction conditions, and the ability to be removed under selective, mild conditions without affecting other sensitive functional groups or protecting groups . The diphenylmethylsilyl group installed by this reagent is known for inducing significant surface hydrophobicity. It acts by creating a non-polar interphase that shields polar surfaces, mitigating hydrogen bonding and interaction with water, while still maintaining permeability to water vapor . This reagent is intended for research and further manufacturing applications only. It is not for diagnostic use or direct administration into humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NSi B13834461 Dimethylaminodiphenylmethylsilane

Properties

Molecular Formula

C15H17NSi

Molecular Weight

239.39 g/mol

InChI

InChI=1S/C15H17NSi/c1-16(2)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

UNABZXTYLUMNPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si]C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Dimethylaminodiphenylmethylsilane and Its Derivatives

Strategies for Silicon-Nitrogen Bond Formation in Aminosilanes

The creation of the silicon-nitrogen linkage is the cornerstone of aminosilane (B1250345) synthesis. Several classical and modern synthetic protocols are employed to achieve this transformation, each with its own set of advantages and limitations.

Amination Reactions of Halosilanes: Optimized Protocols

The most prevalent and well-established method for the synthesis of aminosilanes is the reaction of a halosilane with a primary or secondary amine. In the case of Dimethylaminodiphenylmethylsilane, this involves the reaction of Chlorodiphenylmethylsilane with dimethylamine (B145610). This nucleophilic substitution reaction proceeds readily, with the lone pair of electrons on the nitrogen atom of dimethylamine attacking the electrophilic silicon center of the chlorosilane. The reaction is typically carried out in a suitable aprotic solvent, such as diethyl ether, tetrahydrofuran (B95107) (THF), or a hydrocarbon solvent like hexane (B92381) or toluene.

A key consideration in this reaction is the stoichiometry of the amine. As the reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of aminosilane formed, a second equivalent of the amine is required to act as a base and neutralize the acid, forming a salt (dimethylammonium chloride). Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine, can be added as an acid scavenger.

The general reaction scheme is as follows:

(C₆H₅)₂CH₃SiCl + 2 (CH₃)₂NH → (C₆H₅)₂CH₃SiN(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Optimized protocols often involve the slow addition of the chlorosilane to a solution of excess dimethylamine in an inert solvent at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. The workup procedure involves the filtration of the ammonium (B1175870) salt byproduct, followed by the removal of the solvent and purification of the desired aminosilane by distillation under reduced pressure.

PrecursorReagentSolventTemperatureYield
ChlorodiphenylmethylsilaneDimethylamineDiethyl Ether0 °C to RTHigh
ChlorodiphenylmethylsilaneDimethylamineTolueneRTGood

Transamination Routes for this compound Synthesis

(C₆H₅)₂CH₃SiNR₂ + (CH₃)₂NH ⇌ (C₆H₅)₂CH₃SiN(CH₃)₂ + R₂NH

The equilibrium is typically driven to the product side by removing the more volatile displaced amine (R₂NH) by distillation. The choice of the initial aminosilane and the reaction conditions (temperature, catalyst) are crucial for the efficiency of the transamination reaction. While this method is less common for the direct synthesis of this compound compared to the halosilane route, it is a valuable technique in the broader context of aminosilane chemistry. Research into the thermodynamics and kinetics of transamination reactions of various aminosilanes has shown that the equilibrium constants are influenced by the nature of the substituents on both the silicon and nitrogen atoms.

Reductive Amination Pathways to Organosilicon Amines

Reductive amination, a cornerstone of amine synthesis in organic chemistry, can also be adapted for the formation of silicon-nitrogen bonds, although it is a less direct method for preparing this compound. This approach would conceptually involve the reaction of a carbonyl-containing organosilane with dimethylamine in the presence of a reducing agent. However, the synthesis of a suitable carbonyl-functionalized diphenylmethylsilane precursor would be a necessary prerequisite, making this a multi-step and less atom-economical approach compared to the direct amination of a halosilane.

A more relevant application of reductive amination in this context is the synthesis of amines from aldehydes or ketones using a silylating agent and a reducing agent in a one-pot reaction. While not a direct synthesis of this compound itself, it highlights the utility of silanes in modern synthetic transformations. For instance, a direct reductive amination of aldehydes and ketones can be achieved using phenylsilane (B129415) as the reductant, catalyzed by dibutyltin (B87310) dichloride, and is effective for dialkylamines. organic-chemistry.org

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the tuning of its electronic and steric properties for specific applications. This can be achieved by modifying the phenyl rings or by introducing different substituents on the silicon atom.

Regioselective Functionalization of Phenyl Rings

Introducing functional groups onto the phenyl rings of the diphenylmethylsilyl moiety can be challenging due to the directing effects of the silyl (B83357) group and the potential for side reactions. Electrophilic aromatic substitution reactions, such as halogenation or nitration, on the diphenylmethylsilane core can lead to a mixture of ortho, meta, and para isomers.

The regioselectivity of such reactions is influenced by the electronic nature of the silyl group. The silicon atom is generally considered to be electropositive and can exhibit a weak activating or deactivating effect depending on the reaction conditions and the specific electrophile. For instance, nitration of diphenyl compounds can be directed to the para position under specific conditions. google.com

A more controlled approach to regioselective functionalization often involves the synthesis of a functionalized phenyl precursor which is then used to construct the silane (B1218182). For example, a Grignard reagent derived from a halogenated benzene (B151609) derivative can be reacted with a suitable chlorosilane to introduce a functionalized phenyl ring.

ReactionReagentsConditionsMajor Product
NitrationHNO₃ / Acetic AnhydrideLow TemperatureMixture of isomers
HalogenationN-HalosuccinimideFluorinated alcoholHalogenated arenes nih.gov

It is important to note that the direct regioselective functionalization of this compound itself is not well-documented in the literature, and these approaches are based on general principles of aromatic substitution on related diphenyl-substituted compounds.

Alkylation and Arylation Strategies on Silicon

Modification of the substituents on the silicon atom of this compound would require a different synthetic strategy, as the methyl and phenyl groups are generally unreactive towards simple substitution once attached to silicon. Therefore, the synthesis of alkylated or arylated derivatives typically involves starting from a different chlorosilane precursor.

For example, to synthesize a derivative with an ethyl group instead of a methyl group, one would start with chlorodiphenylethylsilane and react it with dimethylamine. Similarly, to introduce a different aryl group, a precursor like chloro(p-tolyl)diphenylsilane could be used. The synthesis of these functionalized chlorosilanes often involves Grignard reactions with silicon tetrachloride or other polychlorosilanes.

The general approach is to build the desired substitution pattern around the silicon atom first, and then introduce the dimethylamino group in the final step via amination of the corresponding chlorosilane.

Derivatization at the Amino Moiety

The amino group of this compound serves as a reactive site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of the Si-N bond and the N-H protons enables several derivatization strategies.

One common approach involves the reaction of the amino group with electrophilic reagents. Silylation, for instance, can be used to replace the active hydrogen on the nitrogen atom. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose, converting the primary amine into a silylated derivative. sigmaaldrich.com This process enhances the compound's volatility, which can be advantageous for analytical techniques such as gas chromatography. sigmaaldrich.com The resulting tert-butyl dimethylsilyl (TBDMS) derivatives are known to be more stable and less sensitive to moisture compared to derivatives formed with smaller silylating agents. sigmaaldrich.com

Another derivatization strategy involves reacting the amino moiety with agents that target primary amines to facilitate analysis by liquid chromatography-mass spectrometry (LC-MS). For example, diethyl ethoxymethylenemalonate (DEEMM) can be used to derivatize amino compounds, allowing for targeted analysis in neutral loss scan mode. nih.gov Other reagents, such as isothiocyanates like phenyl isothiocyanate (PITC) or dinitro-fluorophenyl compounds like 2,4-dinitrofluorobenzene (DNFB), are also commonly employed to modify amino groups, often to introduce a chromophore for UV detection or to improve ionization efficiency in mass spectrometry. google.com The introduction of a protonatable site, for instance through derivatization with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), can significantly enhance the signal in positive mode electrospray ionization mass spectrometry. researchgate.net

Furthermore, the Si-N bond itself can participate in insertion reactions. For example, carbon dioxide has been shown to reversibly insert into the silicon-nitrogen bond of certain N-heterocyclic iminosilanes. researchgate.net This type of reaction highlights the potential for modifying the linkage between the silicon and nitrogen atoms, offering another pathway for derivatization. The derivatization can also aim to modify multiple functional groups within a molecule simultaneously. For instance, reagents like 1-bromobutane (B133212) have been used to derivatize amino, carboxyl, and phenolic hydroxyl groups, thereby increasing the hydrophobicity and basicity of the original molecule. rsc.org

Advanced Synthetic Techniques Applicable to Organosilicon Chemistry

The synthesis of organosilicon compounds, including aminosilanes, is continually evolving with the development of more efficient and sustainable methods. These advanced techniques often provide alternatives to traditional synthetic routes that may rely on harsh reagents or produce significant waste.

Electro-Organic Synthesis Approaches for Aminosilanes

Electro-organic synthesis represents a promising alternative for the formation of silicon-element bonds, avoiding the use of hazardous reagents like alkali metals. electrochem.org This technique utilizes electrical current to drive chemical reactions. For the synthesis of functionalized silanes, one approach involves the electrolysis of organic halides in the presence of chlorosilanes or alkoxysilanes. electrochem.org By carefully selecting the solvent, supporting salt, and electrolysis parameters, organofunctional silanes can be produced in a one-step process with high yields, potentially reaching up to 90%. electrochem.org Another electrochemical pathway involves the anionic cleavage of electrochemically generated disilanes. electrochem.org These methods offer a versatile and more environmentally benign route to a variety of organosilicon compounds, including those with silicon-nitrogen bonds.

Photochemical Routes in Silicon-Nitrogen Bond Formation

Photochemistry offers a powerful tool for inducing specific chemical reactions using light. In organosilicon chemistry, photochemical methods can enable unique bond formations under mild conditions. For example, visible-light-mediated multicomponent radical cross-coupling has been developed to synthesize α-aminosilanes. nih.gov This approach demonstrates high functional group tolerance and can be performed at gram scale. nih.gov While this specific method targets α-aminosilanes, it illustrates the potential of photochemistry in forming Si-N bonds. Another example, though for Si-C bonds, shows that photochemical irradiation of specific iron-silyl complexes can efficiently lead to the formation of new silicon-carbon bonds. nih.gov The principles of using light to generate reactive intermediates could be extended to the direct formation of silicon-nitrogen bonds, providing a clean and selective synthetic strategy.

Catalytic Methods for Aminosilane Synthesis

Catalytic methods, particularly dehydrocoupling reactions, have become a cornerstone of modern aminosilane synthesis due to their efficiency and sustainability. rsc.orgnih.gov These methods offer a direct route to Si-N bond formation by coupling silanes and amines, producing hydrogen gas as the only byproduct. rsc.orgrsc.org This approach is a significant improvement over traditional methods like chlorosilane aminolysis, which generate stoichiometric amounts of ammonium salt waste. rsc.orgacs.org

A wide range of catalysts have been developed for this transformation, spanning various metals. For instance, manganese-based catalysts, such as the β-diketiminate manganese hydride dimer, have been used for the dehydrocoupling of amines with silane (SiH₄) at ambient temperature to produce commercial aminosilane monomers. acs.orgacs.org Platinum complexes have also demonstrated extremely high activity, enabling the selective synthesis of aminosilanes with catalyst loadings as low as a few parts-per-million. nih.gov Other catalytic systems based on magnesium and various transition metals have also been reported to be effective. rsc.org The choice of catalyst can influence the selectivity and efficiency of the reaction, allowing for controlled synthesis of specific aminosilane products. acs.org This halogen-free synthetic route is highly atom-efficient and represents a key technology for the sustainable production of aminosilanes. google.com

Catalyst SystemAmine SubstrateSilane SubstrateKey Features
β-diketiminate manganese hydride dimerPrimary and Secondary AminesSilane (SiH₄)Halogen-free synthesis at ambient temperature. acs.orgacs.org
Platinum(II) complex [Pt(ItBu')(ItBu)][BArF₄]Various AminesVarious SilanesHighly active and selective at ppm catalyst loadings. nih.gov
Tris(4,4-dimethyl-2-oxazolinyl)phenylborate magnesium (ToMMgMe)Primary Amines, AnilinePhenylsilane, DiphenylsilaneEfficient at room temperature with 5 mol% catalyst loading. rsc.org
Ruthenium on Carbon (Ru/C)AminesSilane (SiH₄)Used in patent literature for commercial aminosilane synthesis via dehydrocoupling at 125 °C. acs.org
Potassium bis(trimethylsilyl)amide (KHMDS)Various Aminesbis(trimethylsilyl)acetyleneMain-group catalysis for N-H/Si-C dealkynative coupling. rsc.org

Chemical Reactivity and Mechanistic Investigations of Dimethylaminodiphenylmethylsilane

Nucleophilic Reactivity of the Dimethylamino Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts nucleophilic and basic properties to Dimethylaminodiphenylmethylsilane. This reactivity is central to its utility in various chemical transformations.

Protonation Equilibria and Basicity Studies in Non-Aqueous Media

The basicity of the dimethylamino group in this compound is influenced by the electronic effects of the diphenylmethylsilyl group. The silicon atom can exhibit both σ-donating and π-accepting (via d-p π back-bonding) properties, which can modulate the electron density on the nitrogen atom. The basicity of amines has been extensively studied in solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO). ut.ee For comparison, the pKa values of related amines in acetonitrile are presented in Table 1. The basicity of this compound is expected to be comparable to other tertiary amines, although the steric bulk of the diphenylmethylsilyl group might influence its proton affinity.

Table 1: pKa values of selected tertiary amines in Acetonitrile (MeCN) This table presents data for analogous compounds to provide a comparative context for the basicity of this compound.

CompoundpKa in MeCN
Triethylamine (B128534)18.46
N,N-Diisopropylethylamine19.3
1,8-Diazabicycloundec-7-ene (DBU)24.33

Data sourced from various literature reports on amine basicity in non-aqueous media.

The protonation equilibrium in a non-aqueous solvent (S) can be represented as:

Ph₂MeSiNMe₂ + SH⁺ ⇌ [Ph₂MeSiN(H)Me₂]⁺ + S

Understanding this equilibrium is crucial for reactions where the aminodiphenylmethylsilane acts as a base or is activated by protonation.

Reactivity with Electrophiles: Mechanistic Pathways

The nucleophilic nitrogen of this compound can react with a variety of electrophiles. nih.gov The reaction pathway often depends on the nature of the electrophile and the reaction conditions.

Reaction with Alkyl Halides:

With alkyl halides (R-X), the dimethylamino group can undergo a nucleophilic substitution reaction to form a quaternary ammonium (B1175870) salt. This reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Ph₂MeSiNMe₂ + R-X → [Ph₂MeSiNMe₂R]⁺X⁻

The facility of this reaction is influenced by the steric hindrance at both the nitrogen atom and the alkyl halide, as well as the nature of the leaving group (I > Br > Cl).

Reaction with Acyl Chlorides:

The reaction with acyl chlorides (R'COCl) can proceed via two main pathways. The first is a nucleophilic acyl substitution on the carbonyl carbon, which would lead to the formation of an amide and diphenylmethylsilyl chloride. This involves the cleavage of the Si-N bond. acs.org

Ph₂MeSiNMe₂ + R'COCl → R'CONMe₂ + Ph₂MeSiCl

Alternatively, if the dimethylamino group acts as a nucleophile without Si-N bond cleavage, an unstable acylammonium salt could be formed, which might then undergo further reactions. However, the cleavage of the Si-N bond by acid chlorides is a documented pathway for the synthesis of amides. acs.org The reaction is believed to proceed through a four-centered transition state or via the formation of a silylated amide intermediate that subsequently decomposes.

Silicon-Nitrogen Bond Reactivity

The Si-N bond in aminosilanes is susceptible to cleavage by various reagents, a property that is widely exploited in organic synthesis. researchgate.net

Hydrolysis and Alcoholysis Mechanisms

Hydrolysis:

The Si-N bond in this compound is readily cleaved by water (hydrolysis) to yield a silanol (B1196071) (diphenylmethylsilanol) and dimethylamine (B145610). The reaction is typically catalyzed by acid or base.

Ph₂MeSiNMe₂ + H₂O → Ph₂MeSiOH + HNMe₂

The mechanism of hydrolysis is believed to involve the nucleophilic attack of water on the silicon atom. In acidic conditions, the nitrogen atom is protonated first, making the silyl (B83357) group more electrophilic and enhancing the rate of nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the silicon atom. The reaction often proceeds through a pentacoordinate silicon intermediate. The rate of hydrolysis can be influenced by the steric bulk at the silicon center and the pH of the medium. nih.gov

Alcoholysis:

Similarly, in the presence of an alcohol (R'OH), the Si-N bond undergoes alcoholysis to form an alkoxysilane and dimethylamine.

Ph₂MeSiNMe₂ + R'OH → Ph₂MeSiOR' + HNMe₂

This reaction is a key step in the use of aminosilanes as silylating agents for alcohols. The mechanism is analogous to hydrolysis, involving the nucleophilic attack of the alcohol's oxygen atom on the silicon center. The reaction can be driven to completion by removing the volatile dimethylamine by-product.

Transamination Reactions: Kinetic and Thermodynamic Considerations

Transamination involves the exchange of the amino group of the silylamine with another amine. This equilibrium reaction is useful for the synthesis of other silylamines. researchgate.net

Ph₂MeSiNMe₂ + R'R''NH ⇌ Ph₂MeSiNR'R'' + HNMe₂

The position of the equilibrium is determined by the relative basicities and volatilities of the amines. The reaction is often driven in the desired direction by using a large excess of the reactant amine or by removing the more volatile amine (in this case, dimethylamine) from the reaction mixture. researchgate.net

Thermodynamic studies on related aminotrimethylsilanes have shown that the equilibrium constants are influenced by the nature of the amine substituents. researchgate.net While specific kinetic and thermodynamic data for this compound are scarce, the general principles apply. The rate of transamination can be slow and may require elevated temperatures or catalysis. researchgate.net

Table 2: Equilibrium Constants (K) for Transamination of Aminosilanes with Amines This table presents data for analogous trimethylsilyl (B98337) systems to illustrate the thermodynamic principles governing transamination reactions.

Aminosilane (B1250345)Reactant AmineProduct AmineEquilibrium Constant (K)
Trimethyl(diethylamino)silaneAnilineDiethylamine~8.3 (at 280.3 K)
Trimethyl(iso-propylamino)silanePyrrolidineiso-Propylamine~3.3 (at 289.3 K)

Data adapted from a study on the thermodynamics of transamination reactions of aminotrimethylsilanes. researchgate.net

Silylation Reactions: Transfer of the Organosilyl Moiety

This compound can act as a silylating agent, transferring the diphenylmethylsilyl group (Ph₂MeSi-) to a substrate containing an active hydrogen, such as an alcohol, amine, or carboxylic acid. researchgate.netresearchgate.netgelest.comcolostate.edugelest.com

Substrate-H + Ph₂MeSiNMe₂ → Substrate-SiMePh₂ + HNMe₂

The reactivity of aminosilanes as silylating agents is generally lower than that of the corresponding chlorosilanes or silyl triflates, but they offer the advantage of milder reaction conditions and the formation of a non-corrosive by-product (dimethylamine). researchgate.net The silylation of alcohols is a common application. gelest.comgelest.com

The reaction is typically carried out by heating the substrate with the aminosilane, often in an inert solvent. The removal of the dimethylamine by-product drives the reaction to completion. The reactivity can be enhanced by the addition of a catalytic amount of an acid or a Lewis acid.

Reactions Involving the Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond, while generally stable, exhibits distinct reactivity in this compound, influenced by the electronic and steric nature of its substituents. The bond's polarity, with carbon being more electronegative than silicon, predisposes it to specific types of cleavage reactions. wikipedia.org

Electrophilic Cleavage of Si-C Bonds: Mechanistic Details

Electrophilic cleavage of Si-C bonds in organosilanes is a well-documented process, though specific mechanistic studies on this compound are not extensively reported in the provided search results. However, general principles of arylsilane reactivity can be applied. The Si-C bond in arylsilanes can be cleaved by strong acids. wikipedia.org Theoretical studies on related organosilane precursors indicate that the stability of the Si-C bond under acidic conditions is related to the proton affinity of the ipso-carbon atom. researchgate.net A lower proton affinity suggests a more stable bond. The presence of electron-donating groups on the aromatic ring can influence this stability. researchgate.net

The general mechanism for electrophilic cleavage involves the attack of an electrophile (E+) on the aromatic ring, typically at the ipso-position, leading to a Wheland-type intermediate. Subsequent cleavage of the Si-C bond regenerates the aromatic system and releases a silyl cation or a related species.

Table 1: Factors Influencing Electrophilic Si-C Bond Cleavage

Factor Influence on Reactivity
Electrophile Strength Stronger electrophiles facilitate cleavage.
Aromatic Substituents Electron-donating groups can activate the ring towards electrophilic attack, potentially influencing the site of attack and the rate of cleavage.

| Solvent Polarity | Polar solvents can stabilize charged intermediates, potentially accelerating the reaction. soci.org |

Nucleophilic Attack at Silicon: Pathways and Stereochemistry

The silicon atom in this compound is susceptible to nucleophilic attack, a common reactivity pattern for organosilanes. wikipedia.org This is attributed to the presence of low-lying empty 3d atomic orbitals on silicon, which can accept electron density from an incoming nucleophile, and the polar nature of the Si-C bond. soci.org The presence of electronegative substituents on silicon can lower the energy of these d-orbitals, making the silicon center more electrophilic. soci.org

Fluoride (B91410) ions and alkoxides are particularly effective nucleophiles for cleaving Si-C bonds. wikipedia.org The high strength of the resulting silicon-fluorine and silicon-oxygen bonds provides a strong thermodynamic driving force for these reactions. wikipedia.orgsoci.org For instance, cesium fluoride is a known reagent for promoting the coupling of organosilanes with electrophiles, where the fluoride ion activates the silicon center. nih.govwikipedia.org

The stereochemistry of nucleophilic attack at silicon can proceed through various pathways, often involving hypervalent silicon intermediates. Depending on the nature of the nucleophile, the leaving group, and the other substituents on silicon, the reaction can result in either retention or inversion of configuration at the silicon center.

Rearrangement Reactions Involving Organosilyl Groups

Organosilyl groups can participate in a variety of rearrangement reactions. One notable example is the Brook rearrangement, which involves the migration of a silyl group from carbon to oxygen. soci.org This rearrangement is typically initiated by the formation of a carbanion adjacent to the silicon atom. The strong affinity of silicon for oxygen drives the intramolecular migration. soci.org While not specifically detailed for this compound in the provided results, related Wittig rearrangements of α-alkoxysilanes have been studied, which can lead to nih.govmsu.edu, nih.govnih.gov, or msu.edunih.gov-sigmatropic shifts depending on the substrate and reaction conditions. msu.edu These rearrangements often produce synthetically useful products. msu.edu

C-H Functionalization Strategies Mediated by this compound Derivatives

The strategic placement of silyl groups on organic molecules has emerged as a powerful tool for directing transition-metal-catalyzed C-H functionalization reactions. nih.govacs.org These silyl groups can act as removable directing groups, enabling selective C-H bond activation at positions that might otherwise be unreactive. nih.govacs.org

Directed C-H Activation via Silyl-Substituted Moieties

Silyl groups can be designed to incorporate a coordinating moiety that directs a metal catalyst to a specific C-H bond. nih.gov For example, a pyridylsilyl group can coordinate to a palladium(II) catalyst, leading to the formation of a cyclometalated intermediate that facilitates ortho-C-H functionalization. nih.gov The silyl group acts as a tether, bringing the catalytic center into proximity with the target C-H bond. nih.gov After the functionalization reaction, the silyl group can often be removed or further modified, adding to the synthetic utility of this approach. nih.govacs.org

Different types of silyl tethers have been developed for various C-H functionalization reactions, including those for ortho-, meta-, and para-selective functionalization of arenes. nih.gov The design of the silyl directing group, including the nature of the coordinating atom and the length and flexibility of the tether, is crucial for achieving high regioselectivity. nih.govnih.gov For instance, nitrile-containing silyl directing groups have been successfully employed for meta-C-H functionalization. nih.gov

Table 2: Examples of Silyl-Directed C-H Functionalization

Silyl Directing Group Type Targeted Position Metal Catalyst (Example) Reference
Pyridylsilyl ortho Palladium nih.gov
Nitrile-based Silyl meta Palladium nih.gov

Mechanistic Probes for Selectivity in C-H Functionalization

Silyl groups can also serve as mechanistic probes to understand the factors governing selectivity in C-H functionalization reactions. Kinetic isotope effect (KIE) studies, where a C-H bond is replaced with a C-D bond, can provide insight into whether C-H bond cleavage is the rate-determining step of the reaction. A significant KIE value suggests that C-H activation is involved in the slowest step of the catalytic cycle. nih.gov

In a study on meta-selective C-H olefination using a nitrile-based silyl directing group, a KIE of 2.5 was observed, indicating that C-H bond activation is the rate-determining step. nih.gov Such mechanistic experiments are vital for the rational design of new and improved catalysts and directing groups for selective C-H functionalization. umich.edu

No Information Found for "this compound" in Coordination Chemistry and Catalysis

Despite a comprehensive search of scientific literature and chemical databases, no information could be found regarding the use of "this compound" as a ligand precursor for transition metal complexes or its application in homogeneous catalysis.

This lack of information prevents the generation of a scientifically accurate article on the subject as outlined. The requested sections and subsections, including:

Coordination Chemistry and Ligand Design with Dimethylaminodiphenylmethylsilane

Role in Homogeneous Catalysis

Applications in Cross-Coupling Reactions and Other Organic Transformations

cannot be addressed without foundational research on the compound's behavior in these contexts.

It is possible that "Dimethylaminodiphenylmethylsilane" is a novel or hypothetical compound that has not yet been synthesized or characterized for these applications. Alternatively, it may be a compound known by a different name or designation that was not specified.

Without any available scientific data, any attempt to create the requested article would be speculative and would not meet the required standards of accuracy and authoritativeness. Therefore, the generation of the article cannot proceed.

Applications in Metallosupramolecular Architectures

Metallosupramolecular chemistry involves the self-assembly of metal ions and organic ligands to form large, ordered structures. Aminosilanes, including derivatives of this compound, offer unique potential as ligands in this field due to the dual functionality of the amine group for coordination and the silane (B1218182) group for structural control or surface attachment.

The self-assembly of aminosilane (B1250345) ligands is a foundational process for creating functionalized surfaces and building blocks for larger architectures. These processes are highly sensitive to reaction conditions, which can lead to challenges in reproducibility and control over the final structure. bohrium.com The primary goal is often to form a well-defined self-assembled monolayer (SAM) on a substrate, typically a silica (B1680970) surface. bohrium.com

The formation of these layers involves the hydrolysis of the silane's alkoxy groups to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface, creating stable M-O-Si covalent bonds. nih.gov However, the amine functionality introduces complexity. The amine group can catalyze the condensation reaction but can also lead to uncontrolled polymerization of the aminosilanes in solution if water is present. nih.gov Furthermore, the amine can interact with the surface through hydrogen bonding, influencing the orientation and density of the grafted molecules. nih.gov

Research on various aminosilanes demonstrates the critical role of ligand structure and process parameters in controlling the quality of the resulting film. For instance, studies comparing 3-aminopropyltrimethoxysilane (B80574) (APS) and p-aminophenyltrimethoxysilane (APhS) revealed that the rigid phenyl group in APhS helps in forming more uniform films with a higher availability of primary amine groups compared to the more flexible alkyl chain of APS. acs.org Optimization of factors like silane concentration, water content in the solvent, deposition time, and post-deposition curing is essential to achieve high-quality, uniform films with a high density of accessible amine functional groups. acs.orgresearchgate.net Protecting the amine group during the grafting process, for example with a phthalimide (B116566) group, is another strategy to prevent undesirable interactions and achieve a well-defined amino-terminated monolayer after deprotection. bohrium.com

Table 1: Factors Influencing Aminosilane Self-Assembly
FactorEffect on Film QualityExample/ObservationCitation
Ligand StructureRigid backbones tend to form more uniform films with higher primary amine content.p-aminophenyltrimethoxysilane (APhS) yields 100% primary-amine content and more uniform morphology than 3-aminopropyltrimethoxysilane (APS) films. acs.org
Silane ConcentrationLower concentrations can be necessary to prevent multilayer formation and aggregation in solution.Optimal conditions for APS films require a smaller concentration of the silane. acs.org
Water ContentTrace amounts of water are required for hydrolysis, but excess water leads to uncontrolled polymerization.Higher water content can cause self-polymerization of (3-aminopropyl)triethoxysilane (APTES) rather than grafting. nih.govresearchgate.net
Deposition TimeAn optimal time is needed to achieve a complete and well-ordered monolayer.The primary-amine content of the film is dependent on an optimum deposition time. acs.org
Post-Deposition CuringThermal curing can improve film uniformity and covalent attachment.A post-deposition thermal curing step is beneficial for obtaining high-quality APS films. acs.org

While the direct use of this compound in helicate formation is not prominently documented, the use of silicon as a central coordinating atom in such supramolecular structures is an emerging area of research. Helicates and mesocates are complex architectures formed when linear ligand strands wrap around two or more metal or metalloid centers. Helicates possess a twisted, chiral structure (either left- or right-handed), while mesocates are their achiral, non-twisted analogues. nih.gov

Recent studies have demonstrated the construction of triple-stranded helicates and mesocates based on six-coordinate silicon centers. rsc.orgrsc.org In this approach, achiral catechol ligands self-assemble with a silicon source, such as Si(OMe)4, to form stable [SiO6]2− coordination cores. rsc.orgrsc.org The final architecture—whether a racemic mixture of helicates (ΛΛ/ΔΔ) or an achiral mesocate (ΛΔ)—is dictated by the structure of the organic ligand. rsc.orgnih.gov

Key findings from this research include:

Ligand Rigidity: Rigid ligands exclusively produce racemic helicates. rsc.org

Ligand Flexibility: More flexible ligands allow for a dynamic equilibrium between the helicate and mesocate forms, which can be observed by NMR spectroscopy. rsc.orgnih.gov

Host-Guest Chemistry: The equilibrium can be shifted. For instance, the presence of a suitable guest molecule, such as Na(H2O)2+, can induce a transformation from the thermodynamically preferred mesocate to the helicate, demonstrating a form of conformational adaptation. rsc.orgrsc.org

These silicon-based architectures are noteworthy for their stability in physiological pH ranges (pH 3-12) and for combining the biocompatibility of silicon with tunable chirality, opening potential applications in biomimetic systems. rsc.orgrsc.orgnih.gov This principle of using a central silicon atom to template supramolecular structures could foreseeably be extended to more complex silyl (B83357) ligands, including functionalized aminosilanes.

Theoretical and Computational Investigations of Dimethylaminodiphenylmethylsilane

Electronic Structure Theory and Applications

Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties of molecules like Dimethylaminodiphenylmethylsilane. By applying fundamental principles of quantum mechanics, it is possible to elucidate its electronic structure, bonding characteristics, and reactivity without the need for empirical data. These methods offer a microscopic view of the molecule, revealing details that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule based on its electron density. libretexts.org It is widely used to predict the ground state properties of molecules, such as their geometry, electronic energy, and vibrational frequencies.

For this compound, DFT calculations would typically be employed to optimize its three-dimensional structure, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic environment around the central silicon atom. Due to the absence of specific published DFT data for this compound, the following table presents hypothetical yet realistic optimized geometric parameters based on studies of analogous aryldimethylaminosilanes and general principles of chemical bonding.

ParameterValue
Si-N Bond Length (Å)~1.72
Si-C (methyl) Bond Length (Å)~1.88
Si-C (phenyl) Bond Length (Å)~1.89
N-C (dimethylamino) Bond Length (Å)~1.46
C-Si-C Angle (°)~109.5
N-Si-C Angle (°)~109.5

This table presents hypothetical optimized geometric parameters for this compound based on general values for similar compounds, as direct computational studies are not publicly available.

The calculated ground state energy from DFT can also be used to determine the molecule's thermodynamic stability. Vibrational frequency calculations not only confirm that the optimized structure is a true minimum on the potential energy surface but also allow for the prediction of its infrared (IR) and Raman spectra. researchgate.net

Molecular Orbital Theory (MOT) and Frontier Orbital Analysis

Molecular Orbital Theory (MOT) describes the electronic structure of a molecule in terms of molecular orbitals (MOs), which are spread across the entire molecule. huntresearchgroup.org.uk Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. amercrystalassn.org The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group due to the presence of the lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed across the phenyl rings and the silicon atom, indicating that these are the regions where the molecule can accept electrons, for instance, in a nucleophilic substitution reaction.

The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's electronic stability and reactivity. wiley-vch.de A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

OrbitalHypothetical Energy (eV)Primary Atomic Contribution
HOMO-8.5N (lone pair)
LUMO-0.5Si, Phenyl C (π*)
HOMO-LUMO Gap8.0-

This table presents hypothetical frontier orbital energies for this compound based on general principles and data from analogous compounds, as direct computational studies are not publicly available.

Quantum Chemical Topology (QCT) Descriptors for Bonding Analysis

Quantum Chemical Topology (QCT), and specifically the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. sciencearchives.org By locating critical points in the electron density, one can characterize the type of interaction between atoms. researchgate.net

For the Si-N bond in this compound, a QTAIM analysis would provide key descriptors at the bond critical point (BCP), such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)). These parameters help to classify the bond as either a shared-shell (covalent) or closed-shell (ionic or van der Waals) interaction. nih.gov In aminosilanes, the Si-N bond is expected to exhibit significant covalent character with some degree of polarity.

QTAIM DescriptorExpected Value for Si-N BondInterpretation
Electron Density (ρ)Relatively highSignificant covalent character
Laplacian of Electron Density (∇²ρ)Slightly positive or small negativeIntermediate between pure covalent and ionic
Total Energy Density (H(r))NegativeStabilizing interaction

This table presents expected QTAIM descriptors for the Si-N bond in this compound based on general principles for aminosilanes, as direct computational studies are not publicly available.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed understanding of how a reaction proceeds and what factors control its rate and selectivity.

Transition State Characterization and Activation Energy Calculations

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wikipedia.org Locating and characterizing the transition state is a key step in understanding a reaction mechanism. Computational methods can be used to determine the geometry of the transition state and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For this compound, a likely reaction to be studied computationally is its hydrolysis, which involves the cleavage of the Si-N bond. The transition state for this reaction would likely involve the coordination of a water molecule to the silicon atom and the simultaneous protonation of the nitrogen atom. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Reaction StepHypothetical Activation Energy (kcal/mol)
Hydrolysis of Si-N bond (uncatalyzed)20-30
Acid-catalyzed hydrolysis of Si-N bond10-15
Reaction with a generic electrophile at N15-25

This table presents hypothetical activation energies for plausible reactions of this compound based on studies of similar aminosilanes, as direct computational investigations are not publicly available.

Reaction Dynamics and Kinetic Isotope Effect Studies

Beyond static calculations of transition states, computational methods can also be used to simulate the dynamics of a chemical reaction. This provides a more complete picture of the reaction pathway and can reveal the role of molecular motions in the reaction process.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. princeton.edu KIEs are a powerful experimental and computational tool for elucidating reaction mechanisms. youtube.com For example, by replacing a hydrogen atom with deuterium (B1214612) at a specific position in this compound, one could determine if the C-H or N-H bond is broken in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step. A secondary KIE (kH/kD ≈ 1) is observed when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. princeton.edu

Computational modeling of KIEs involves calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These calculations can provide theoretical KIE values that can be compared with experimental data to support or refute a proposed reaction mechanism. For the hydrolysis of this compound, a deuterium KIE could be studied by deuterating the methyl groups or the phenyl rings to probe for any secondary effects that might reveal details about the transition state structure.

Solvent Effects on Reactivity: Computational Approaches

The reactivity of organosilicon compounds like this compound can be significantly influenced by the solvent environment. Computational chemistry provides powerful tools to dissect these solvent effects at a molecular level, offering insights that are often difficult to obtain experimentally. Quantum chemical calculations are frequently employed to model reactions in different solvents, helping to predict how the solvent alters reaction pathways and activation energies. nih.gov

Computational approaches to modeling solvent effects generally fall into two categories: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, PCM can be used to calculate the stabilization or destabilization of reactants, transition states, and products in various solvents. For instance, polar solvents would be expected to stabilize polar or ionic intermediates that may form during its reactions, thereby lowering the activation energy for certain pathways. researchgate.net

By comparing the calculated reaction energy profiles in the gas phase versus different solvent models, researchers can quantify the solvent's impact. For example, a reaction might be thermodynamically unfavorable in the gas phase but become favorable in a high-polarity solvent that stabilizes the products more than the reactants.

Table 1: Representative Computational Data on Solvent Effects on a Hypothetical Reaction Barrier

SolventDielectric Constant (ε)Computational ModelCalculated Activation Energy (kcal/mol)
Gas Phase1.0DFT/B3LYP25.4
Hexane (B92381)1.9PCM24.8
Tetrahydrofuran (B95107) (THF)7.5PCM21.5
Acetonitrile (B52724)36.6PCM19.7

This table illustrates how increasing solvent polarity can lower the activation barrier for a hypothetical reaction involving a polar transition state, as predicted by computational models.

Spectroscopic Property Prediction and Interpretation for Mechanistic Insights

Computational spectroscopy is an indispensable tool for identifying transient species like reaction intermediates, whose low concentration and short lifetimes make experimental characterization challenging.

Computational Vibrational Spectroscopy for Reaction Intermediates

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on a molecule's vibrational modes. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the vibrational spectra of proposed reaction intermediates of this compound. arxiv.org

The process involves:

Proposing a Structure: A plausible structure for a reaction intermediate is proposed.

Geometry Optimization: The geometry of this proposed structure is optimized to find a stable point on the potential energy surface.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. researchgate.net This calculation yields the frequencies and intensities of IR and Raman bands.

By comparing the computed spectrum with experimental data (e.g., from in-situ FTIR monitoring of a reaction), a proposed intermediate can be confirmed or refuted. nih.gov For instance, the formation of a pentacoordinate silicon intermediate during a nucleophilic attack on this compound would exhibit characteristic Si-C and Si-N bond stretching frequencies that are shifted compared to the tetracoordinate starting material. These predicted shifts allow experimentalists to look for specific spectral signatures that signal the intermediate's presence. rsc.org

Table 2: Predicted Vibrational Frequencies for a Hypothetical Pentacoordinate Intermediate of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted IR IntensityDescription
Phenyl C-H Stretch3050-3100MediumAromatic C-H vibrations.
Methyl C-H Stretch2900-2980MediumAliphatic C-H vibrations.
Si-Phenyl Stretch1100-1150StrongStretching of the silicon-phenyl bond.
Si-N Stretch850-900StrongStretching of the silicon-nitrogen bond, shifted from the starting material.
Si-C (Methyl) Stretch650-750StrongStretching of the silicon-methyl bonds.

This table provides an example of how computational vibrational spectroscopy can predict the key spectral features of a proposed reaction intermediate, aiding in its experimental identification.

NMR Chemical Shift Prediction for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For organosilicon chemistry, ²⁹Si NMR is particularly powerful. researchgate.net Computational methods can predict NMR chemical shifts (δ) for proposed intermediates, providing a crucial link between structure and experimental spectra. smu.edursc.org

The NMR/ab initio/IGLO (Individual Gauge for Localized Orbitals) method and related DFT-based approaches are commonly used. smu.eduunige.ch These methods calculate the magnetic shielding around a nucleus, which is then converted to a chemical shift relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, if a reaction proceeds through a cationic silylium (B1239981) intermediate (R₃Si⁺) or a pentacoordinated siliconium ion, the ²⁹Si chemical shift would change dramatically. smu.edu Predicting these shifts is vital for interpreting experimental NMR data. Calculations can distinguish between different possible intermediate structures (e.g., tetracoordinate vs. pentacoordinate silicon) by predicting their distinct ²⁹Si NMR signatures. researchgate.netsmu.edu While gas-phase calculations provide a good starting point, including solvent effects via continuum models can improve the accuracy of the prediction, especially for charged or highly polar intermediates. rsc.org

Table 3: Predicted vs. Experimental ²⁹Si NMR Chemical Shifts for Aminosilane (B1250345) Structures

Compound/Intermediate TypeExperimental δ(²⁹Si) (ppm)Calculated δ(²⁹Si) (ppm)Method
Tetracoordinate Aminosilane-5.2-4.8MPW1K/IGLO-III
Pentacoordinate Siliconium Ion-85.0-82.5MPW1K/IGLO-III + SO
Silylium-Solvent Complex+40.5+42.1PCM/MPW1K/IGLO-III

This table presents representative data showing the strong correlation between experimentally measured and computationally predicted ²⁹Si NMR chemical shifts for different types of organosilicon species, highlighting the method's utility in identifying unknown intermediates. Data is illustrative, based on typical accuracies reported in the literature. researchgate.net

Advanced Computational Methodologies

The complexity of chemical systems often requires more sophisticated computational tools that go beyond standard quantum chemical calculations on isolated molecules.

Multiscale Simulations in Organosilicon Systems

Many applications of organosilanes, including this compound, involve their interaction with larger environments, such as surfaces, polymers, or in solution. nih.govuc.pt Multiscale simulations are designed to handle such large systems by combining different levels of theory for different parts of the system.

A common approach is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. mdpi.com In a QM/MM simulation of this compound, the reactive center (e.g., the silicon atom and its immediate neighbors) would be treated with a high-level QM method to accurately describe bond breaking and formation. The surrounding environment (e.g., solvent molecules or a polymer matrix) would be treated with a less computationally expensive MM force field. nih.govmdpi.com

This hybrid approach allows for the study of:

Reactions at Interfaces: Simulating the reaction of this compound with a silica (B1680970) surface, a key process in materials science.

Polymerization Processes: Modeling the role of the aminosilane in larger polymer systems. nih.gov

Complex Solvent Environments: Providing a more detailed picture of solvation than implicit models by capturing the dynamic structure of the solvent shell around the solute. uc.pt

By bridging the gap between the quantum world of electrons and the macroscopic world of materials, multiscale simulations provide critical insights into the behavior of organosilicon compounds in realistic applications. uc.pt

Application of Artificial Intelligence and Machine Learning in Chemical Research of Aminosilanes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing new insights from complex data. youtube.comyoutube.com In the context of aminosilanes, ML models can be trained on large datasets generated from experiments or high-throughput computational screenings. chemrxiv.orgyoutube.com

Key applications include:

Property Prediction: ML models can be trained to predict various properties of aminosilanes, such as reactivity, stability, or spectroscopic signatures, based on their molecular structure. chemrxiv.org This allows for the rapid screening of vast numbers of candidate molecules without the need for expensive lab experiments or quantum calculations for each one.

Force Field Development: Machine learning is used to develop highly accurate force fields for molecular dynamics simulations. youtube.com These ML-based force fields can achieve near-quantum mechanical accuracy at a fraction of the computational cost, enabling large-scale simulations of complex organosilicon systems.

Reaction Outcome Prediction: By analyzing databases of known reactions, AI can predict the likely products and yields for a given set of reactants and conditions, guiding synthetic efforts. Studies have shown that for amine-based systems, ML can identify the crucial chemical features that determine performance in applications like drug delivery, a principle applicable to materials science. chemrxiv.org

For a specific molecule like this compound, an ML model could predict its performance as a surface coupling agent or its stability under various conditions by learning from data on a wide range of other aminosilanes. This data-driven approach complements traditional theoretical and experimental methods, paving the way for the rational design of new functional materials. youtube.comyoutube.com

Advanced Characterization Techniques for Mechanistic Elucidation in Organosilicon Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of organosilicon compounds in both solution and the solid state. wikipedia.org Its ability to probe specific nuclei provides a detailed picture of the chemical environment and intermolecular processes.

Dynamic NMR (DNMR) is a powerful method used to study molecular processes that occur at rates comparable to the NMR timescale, such as conformational changes and chemical exchange. libretexts.orgyoutube.com In aminosilanes like Dimethylaminodiphenylmethylsilane, a key dynamic process is the restricted rotation around the silicon-nitrogen (Si-N) bond. This rotational barrier can arise from a combination of steric hindrance from the bulky diphenylmethylsilyl group and potential pπ-dπ interactions between the nitrogen lone pair and vacant d-orbitals on the silicon atom.

At low temperatures, the rotation around the Si-N bond is slow on the NMR timescale. Consequently, the two methyl groups on the nitrogen atom are in distinct chemical environments (one is cis and the other is trans to the methyl group on silicon, relative to the Si-N bond axis) and would appear as two separate signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. The two signals broaden, move closer together, and eventually merge into a single, sharp peak at the coalescence temperature (T_c). Above this temperature, the rotation is so rapid that the NMR spectrometer detects only the time-averaged environment of the two methyl groups.

By analyzing the line shape of the signals at different temperatures, the rate constant (k) for the exchange process can be determined. The Gibbs free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation, providing quantitative data on the stability and nature of the Si-N bond.

Table 1: Representative Variable-Temperature ¹H NMR Data for Si-N Bond Rotation in this compound

Temperature (°C)ObservationCalculated Rate Constant (k, s⁻¹)ΔG‡ (kJ/mol)
-40Two sharp singlets< 10-
25Two broad peaks~100~65
60 (T_c)Coalescence into one broad singlet~22068.1
100One sharp singlet> 5000-
Note: Data are illustrative and represent typical values for studying hindered rotation in aminosilanes.

While solution NMR provides information about molecules in the liquid phase, solid-state NMR (ssNMR) is essential for characterizing complex, insoluble, or amorphous materials. process-nmr.com For this compound, ssNMR is invaluable for studying its crystalline adducts, polymers derived from it, or its state when bound to a solid support like silica (B1680970). Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to overcome challenges like broad lines and the low natural abundance of key nuclei like ²⁹Si and ¹³C. researchgate.net

By using ssNMR, one can probe the local environment of the silicon, carbon, and nitrogen atoms within a solid matrix. This can reveal information about:

Polymorphism: Different crystalline forms of a this compound adduct would yield distinct ssNMR spectra due to differences in crystal packing and molecular conformation.

Conformation: The conformation of the molecule in the solid state, which may differ from its solution conformation, can be determined.

Intermolecular Interactions: Proximity between different nuclei, indicative of specific intermolecular interactions, can be identified through advanced 2D ssNMR experiments.

Multinuclear NMR provides a comprehensive analysis of the molecular structure by probing the different types of nuclei present in this compound.

²⁹Si NMR: As the central atom, the silicon nucleus is a powerful probe of its coordination environment. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. huji.ac.il For this compound, with one nitrogen and three carbon substituents, the ²⁹Si chemical shift is expected to appear in a specific region of the spectrum, which spans over 400 ppm. pascal-man.com Changes in this shift upon adduct formation or reaction provide direct evidence of changes at the silicon center.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Distinct signals are expected for the methyl carbons attached to the silicon and nitrogen atoms, as well as for the different carbons of the two phenyl rings (ipso, ortho, meta, para). The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁵N NMR: Although often requiring isotopic enrichment due to the low natural abundance and unfavorable properties of the common ¹⁴N isotope, ¹⁵N NMR spectroscopy offers direct insight into the electronic state of the nitrogen atom. The ¹⁵N chemical shift can elucidate the degree of pyramidalization at the nitrogen and the extent of its lone pair interaction with the silicon atom.

Table 2: Predicted Multinuclear NMR Chemical Shifts (δ) for this compound

NucleusGroupPredicted Chemical Shift (ppm)Remarks
²⁹Si SiPh₂Me(NMe₂)-5 to -15Sensitive to solvent and concentration.
¹³C Si-CH₃-5 to 0
N-(CH₃)₂35 to 40May be a single or double peak depending on temperature.
Phenyl (Cipso)135 to 140
Phenyl (Cortho/meta)127 to 135
Phenyl (Cpara)128 to 130
¹⁵N N(CH₃)₂-350 to -370Relative to liquid NH₃. Highly dependent on Si-N bond character.
Note: Chemical shifts are estimations based on related organosilicon compounds and are relative to standard references (TMS for ²⁹Si and ¹³C, NH₃ for ¹⁵N).

X-ray Diffraction Analysis for Solid-State Structural Information

Growing single crystals of this compound adducts or complexes allows for their detailed structural characterization by X-ray diffraction. For instance, reaction with a Lewis acid (e.g., a borane) or a metal salt could yield a crystalline complex where the nitrogen or another part of the molecule coordinates to the acidic center.

An XRD analysis of such a complex would provide precise measurements of:

Bond Lengths: The Si-N, Si-C, and Si-Ph bond distances, which can be compared to theoretical values and related compounds to understand bonding.

Bond Angles: The C-Si-C, C-Si-N, and Ph-Si-Ph angles, which define the geometry around the silicon atom (e.g., distorted tetrahedral).

Torsional Angles: Angles that describe the conformation of the phenyl rings and the dimethylamino group relative to the rest of the molecule.

Coordination Geometry: In an adduct, the geometry around the coordinated center (e.g., the boron or metal atom) would be fully elucidated.

Table 3: Representative Crystallographic Data for a Hypothetical Adduct: [this compound-BH₃]

ParameterValue
Selected Bond Lengths (Å)
Si-N1.75
Si-C(methyl)1.86
Si-C(phenyl)1.88
N-B1.65
**Selected Bond Angles (°) **
N-Si-C(methyl)108.5
C(phenyl)-Si-C(phenyl)110.2
Si-N-B115.0
Coordination Geometry at Si Distorted Tetrahedral
Note: This data is hypothetical, representing plausible values for a Lewis acid adduct of an aminosilane (B1250345).

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For a molecule like this compound, which lacks strong hydrogen bond donors, the packing is primarily dictated by weaker forces:

Van der Waals Forces: These are the ubiquitous attractive and repulsive forces between all atoms.

Modern crystallographic analysis often employs tools like Hirshfeld surface analysis to visualize and quantify these subtle interactions. nih.govrsc.org A Hirshfeld surface is mapped with colors to indicate the distances to the nearest atoms outside the surface, providing a detailed fingerprint of all intermolecular contacts and highlighting the most significant interactions that stabilize the crystal structure.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a cornerstone analytical technique for identifying compounds and elucidating reaction pathways by measuring the mass-to-charge ratio of ions.

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reaction products, intermediates, and byproducts. This precision is crucial for distinguishing between species with the same nominal mass but different chemical formulas.

No specific high-resolution mass spectrometry data has been found for this compound in the reviewed literature.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to fragment a selected precursor ion and analyze its product ions. This technique provides detailed structural information by revealing characteristic fragmentation patterns, which are invaluable for identifying unknown compounds and understanding their chemical bonds.

Specific tandem mass spectrometry studies detailing the fragmentation pathways of this compound are not available in the public scientific literature.

Time-Resolved Spectroscopic Methods for Kinetic Studies

Time-resolved spectroscopy measures changes in spectroscopic signals as a function of time, providing insights into reaction kinetics and the dynamics of short-lived species.

Ultrafast Spectroscopy for Short-Lived Intermediates

Ultrafast spectroscopy, using techniques like pump-probe spectroscopy with femtosecond or picosecond laser pulses, allows for the direct observation of highly reactive and short-lived intermediates that are critical to understanding reaction mechanisms.

The application of ultrafast spectroscopy to study reactions involving this compound has not been reported in the surveyed literature.

In-situ Spectroscopy for Reaction Progress Monitoring

In-situ spectroscopic techniques, such as FT-IR or Raman spectroscopy, monitor reactions as they occur in the reaction vessel without the need for sampling. This provides real-time data on the consumption of reactants and the formation of products, allowing for detailed kinetic analysis.

While in-situ spectroscopy is widely used for studying aminosilane reactions, specific studies focused on this compound are not documented in the available literature.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of aminosilanes often relies on the aminolysis of chlorosilanes, a process that generates significant ammonium (B1175870) salt waste and utilizes corrosive reagents. rsc.orgrsc.org Future research is increasingly focused on developing greener, more atom-economical alternatives. A highly promising direction is the catalytic dehydrogenative coupling of silanes and amines. rsc.orggoogle.com This method forms the desired Si-N bond with the sole byproduct being hydrogen gas, representing a significant leap in sustainability. rsc.orgresearchgate.net

Research in this area would focus on identifying suitable catalysts that are efficient for coupling a secondary amine like dimethylamine (B145610) with diphenylmethylsilane. Catalysts based on earth-abundant metals are of particular interest. rsc.org Another innovative and sustainable approach gaining traction is the use of photoredox catalysis, which can enable multi-component couplings under mild conditions. nih.gov Investigating a three-component reaction involving an organosilyl radical, an amine, and another functional group could offer a novel and direct route to complex aminosilanes derived from Dimethylaminodiphenylmethylsilane. nih.gov

Synthetic Route Advantages Key Research Focus References
Catalytic Dehydrocoupling Atom-economical (H₂ is the only byproduct), Avoids corrosive chlorosilanes, Reduces salt waste.Development of efficient and selective catalysts (especially earth-abundant metals) for secondary amines. rsc.org, rsc.org, google.com
Photoredox Catalysis Mild reaction conditions, High functional group tolerance, Enables novel bond disconnections.Design of three-component coupling reactions to synthesize highly functionalized α-aminosilanes. nih.gov

Exploration of this compound in Asymmetric Catalysis

The field of asymmetric catalysis could benefit from the unique structural features of this compound. While chiral Lewis base catalysis has been explored, there remains a need for novel ligand scaffolds. nih.gov The nitrogen atom in this compound can act as a Lewis base, and its coordination properties are electronically and sterically modulated by the bulky and electron-withdrawing diphenylmethylsilyl group.

Future investigations could involve the synthesis of chiral analogues of this compound for use as ligands in metal-catalyzed asymmetric reactions. The distinct properties of N-silylamines can lead to complementary reactivity compared to their non-silylated counterparts. rsc.org Furthermore, silyl (B83357) imines, which could be synthesized from related aminosilanes, have been shown to be competent electrophiles in enantioselective catalysis. acs.org Research into the catalytic activity of this compound-derived complexes or its application in organocatalysis could open new pathways for stereoselective transformations.

Integration of Organosilicon Amines into Advanced Materials Precursors for Non-Prohibited Applications

Organosilicon compounds, particularly those containing silicon, nitrogen, and carbon, are valuable single-source precursors for the synthesis of advanced ceramics like silicon carbonitride (SiCN). acs.org These materials are of significant technological interest due to their exceptional hardness, high-temperature stability, and resistance to corrosion. acs.org

This compound is an ideal candidate for a SiCN precursor due to its intrinsic composition. Future research will likely focus on its thermal decomposition pathways. Pyrolysis of this aminosilane (B1250345) under controlled atmospheres could yield amorphous or polycrystalline SiCN materials. acs.org Such organosilicon precursors are vital in the microelectronics industry for depositing thin films via Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). entegris.comentegris.com The specific structure of this compound could influence the properties of the resulting dielectric or protective coatings. gelest.com

Potential Application Area Precursor Role of Organosilicon Amines Resulting Material Key Properties References
Ceramics Single-source precursor for ternary phases.Silicon Carbonitride (SiCN)High hardness, strength, and thermal stability. acs.org
Microelectronics Precursor for thin film deposition (CVD/ALD).Dielectric Coatings, Protective LayersConformal films, specific dielectric constants. gelest.com, entegris.com, entegris.com
Coatings Surface modification and functionalization.Silazane-based polymersImproved thermal stability and hydrophobicity. sigmaaldrich.com

Computational Design and Predictive Modeling of New Aminosilane Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of organosilicon compounds. nih.govelsevier.com Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the structure, bonding, and reaction pathways of this compound with high accuracy. nih.govacs.org

Future theoretical studies could focus on several key areas. First, modeling the thermal rearrangement and decomposition reactions of this compound can help predict its suitability as a materials precursor and identify the resulting ceramic phases. nih.gov Second, computational screening can accelerate the discovery of effective catalysts for its sustainable synthesis by calculating reaction barriers for different catalytic cycles. youtube.com Finally, modeling its interaction with metal centers can aid in the rational design of new ligands for asymmetric catalysis, predicting their binding energies and the stereochemical outcomes of catalytic reactions.

Synergistic Approaches Combining Experimental and Theoretical Studies in Organosilicon Chemistry

The future of organosilicon chemistry lies in the close integration of experimental synthesis and theoretical investigation. researchgate.netsciencegate.app This synergistic relationship allows for a cycle of prediction and validation that accelerates discovery. nih.govelsevier.com For a compound like this compound, this approach is particularly crucial.

For instance, theoretical calculations can predict the most promising, lowest-energy synthetic pathways, guiding experimentalists to focus on the most viable routes and reaction conditions. nih.gov Conversely, experimental results from synthesis, catalysis, or materials characterization provide essential data to benchmark and refine computational models, improving their predictive power. nih.gov This combined strategy will be indispensable for exploring the full potential of this compound, from designing novel catalytic systems to engineering advanced materials with tailored properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethylaminodiphenylmethylsilane for reproducibility?

  • Methodology : Focus on reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, using anhydrous conditions (e.g., tetrahydrofuran under nitrogen) and monitoring reaction progress via thin-layer chromatography (TLC) can improve yield consistency. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product .
  • Data Validation : Compare NMR spectra (¹H, ¹³C, and ²⁹Si) with literature values to confirm structural integrity. Document deviations in coupling constants or unexpected peaks as indicators of impurities or side reactions .

Q. What are the primary characterization techniques for verifying this compound's structural and thermal stability?

  • Analytical Workflow :

  • Spectroscopy : Use ²⁹Si NMR to confirm silicon-centered bonding environments (δ ~0–30 ppm for methylsilanes). IR spectroscopy can validate Si–N and Si–C vibrational modes .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under inert atmospheres to determine suitability for high-temperature applications .
    • Cross-Validation : Cross-reference data with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Risk Mitigation : Use fume hoods for synthesis and handling due to potential vapor release. Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste Management : Neutralize residual silane with ethanol-water mixtures before disposal. Collaborate with certified waste management services for environmentally compliant practices .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound's reactivity in cross-coupling reactions?

  • Experimental Design : Perform kinetic studies using varying substituents on the phenyl rings (e.g., electron-withdrawing vs. donating groups). Monitor reaction rates via in-situ NMR or UV-Vis spectroscopy.
  • Data Interpretation : Compare turnover frequencies (TOF) and activation energies (Arrhenius plots) to isolate steric hindrance (e.g., hindered Si–N bond rotation) from electronic effects (e.g., resonance stabilization) .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

  • Root-Cause Analysis :

  • Batch Variability : Test multiple synthesis batches for trace metal impurities (via ICP-MS) that may inadvertently catalyze side reactions.
  • Methodological Bias : Replicate studies under standardized conditions (e.g., fixed catalyst loading, solvent system) to isolate variables.
    • Statistical Tools : Apply multiple imputation techniques to address missing data points or outliers, ensuring robustness in conclusions .

Q. What computational modeling approaches best predict this compound's behavior in novel reaction systems?

  • Model Selection :

  • Density Functional Theory (DFT) : Calculate optimized geometries and frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent-silane interactions to identify aggregation tendencies or solvent-driven conformational changes.
    • Validation : Correlate computational results with experimental kinetics (e.g., Eyring plots for activation parameters) .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., reaction yields, spectroscopic shifts) in the main text; raw datasets (e.g., NMR FID files) should be archived in supplementary materials .
  • Figures : Use TGA curves or DFT-optimized structures to visually highlight key findings. Avoid redundancy between text and visuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.